molecular formula C17H9ClF3NO2 B13193521 8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B13193521
M. Wt: 351.7 g/mol
InChI Key: FRPYSMXEVHJBSC-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-chlorophenyl group at the 8-position, a trifluoromethyl group at the 7-position, and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an aniline derivative, cyclization reactions such as the Skraup synthesis can be employed to form the quinoline core.

    Introduction of Substituents: The 4-chlorophenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl and chlorophenyl groups might enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-6-carboxylic acid: Lacks the 4-chlorophenyl and trifluoromethyl groups.

    8-Phenylquinoline-6-carboxylic acid: Similar structure but without the trifluoromethyl group.

    7-Trifluoromethylquinoline-6-carboxylic acid: Lacks the 4-chlorophenyl group.

Uniqueness

8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.

Properties

Molecular Formula

C17H9ClF3NO2

Molecular Weight

351.7 g/mol

IUPAC Name

8-(4-chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C17H9ClF3NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24)

InChI Key

FRPYSMXEVHJBSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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